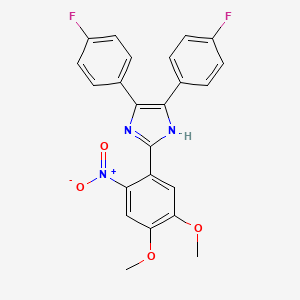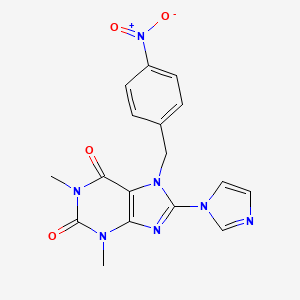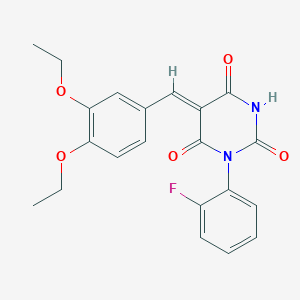
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole
Übersicht
Beschreibung
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole, also known as AG-205, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family of compounds, which are known for their diverse biological activities. The synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations of AG-205 for lab experiments are discussed in
Wirkmechanismus
The mechanism of action of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole involves the inhibition of GSK-3. This enzyme is involved in the regulation of a variety of cellular processes, including glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Biochemical and Physiological Effects:
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound is a potent inhibitor of GSK-3, with an IC50 value of 4.5 nM. In addition, 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has been shown to have anti-inflammatory and anti-tumor properties in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole for lab experiments is its high potency as a GSK-3 inhibitor. This allows for the use of lower concentrations of the compound in experiments, which can reduce the potential for non-specific effects. However, one limitation of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole. One area of research could focus on the development of more soluble analogs of the compound, which could improve its utility in experimental settings. In addition, further studies could be conducted to investigate the potential therapeutic applications of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole in the treatment of diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Finally, studies could be conducted to investigate the potential side effects of 2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole, which could inform its potential use as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole has been the subject of scientific research due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in the regulation of a variety of cellular processes. Inhibition of GSK-3 has been shown to have potential therapeutic applications in the treatment of a variety of diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
Eigenschaften
IUPAC Name |
2-(4,5-dimethoxy-2-nitrophenyl)-4,5-bis(4-fluorophenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4/c1-31-19-11-17(18(28(29)30)12-20(19)32-2)23-26-21(13-3-7-15(24)8-4-13)22(27-23)14-5-9-16(25)10-6-14/h3-12H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZMMMUNHQFXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenyl)-5-[(2-methoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3676471.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676477.png)

![N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3676484.png)
![6-(4-chlorobenzylidene)-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3676486.png)
![4-methyl-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B3676493.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3676503.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide](/img/structure/B3676510.png)
![N~1~-(4-methylbenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676518.png)
![N~2~-(4-bromophenyl)-N~1~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676520.png)
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676532.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B3676548.png)
